molecular formula C10H6F3NO2 B11874693 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

6-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Cat. No.: B11874693
M. Wt: 229.15 g/mol
InChI Key: SYHWDFUXSQIWHE-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde ( 467451-62-3) is a high-purity chemical reagent offered with a minimum purity of 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. This compound belongs to the class of indole-3-carbaldehydes, which are established as versatile building blocks in organic and medicinal chemistry research. The indole core is a common scaffold in natural products and pharmaceuticals, and the presence of both an aldehyde group and a trifluoromethoxy substituent on the aromatic ring makes this molecule a valuable intermediate for synthetic exploration. The aldehyde functional group is a key reactive site for various condensation reactions, including the synthesis of more complex heterocyclic systems, and can be used to create compounds for screening in drug discovery programs. Similarly, indole-3-carbaldehyde derivatives are frequently employed in the research and development of new pharmaceuticals, serving as precursors in multi-step syntheses. Researchers utilize this family of compounds in the design and creation of novel molecules for biological evaluation. The specific properties and research applications of this trifluoromethoxy-substituted analog are an area of ongoing scientific investigation.

Properties

IUPAC Name

6-(trifluoromethoxy)-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHWDFUXSQIWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Trifluoromethoxylation

Electrophilic reagents such as trifluoromethyl hypofluorite (CF₃OF) or trifluoromethanesulfonyl chloride (CF₃SO₂Cl) enable direct substitution on pre-synthesized indole derivatives. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.

  • Temperature : −78°C to room temperature to minimize side reactions.

  • Catalyst : Lewis acids like BF₃·Et₂O enhance regioselectivity.

Example Protocol :

  • Dissolve 5-methoxyindole (1.0 equiv) in DCM under N₂.

  • Add CF₃OF (1.2 equiv) dropwise at −40°C.

  • Warm to 0°C over 2 hours, then quench with NaHCO₃.

  • Isolate via column chromatography (hexane/EtOAc 4:1).

Yield : ~45–60% (varies with substituent electronic effects).

Transition Metal-Catalyzed Coupling

Rhodium or palladium catalysts facilitate coupling between halogenated indoles and trifluoromethoxy sources (e.g., AgOCF₃ or CuOCF₃).

Rh-Catalyzed Method :

  • Substrate : 6-Bromo-1H-indole.

  • Reagent : AgOCF₃ (2.0 equiv), [RhCp*Cl₂]₂ (5 mol%).

  • Conditions : 100°C in DMF, 12 hours.

  • Yield : 68%.

Aldehyde Group Installation via Vilsmeier-Haack Reaction

The 3-carbaldehyde group is introduced using the Vilsmeier-Haack reaction, which involves formylation of the indole core.

Standard Vilsmeier-Haack Protocol

  • Reagent Preparation : POCl₃ (2.0 equiv) is added to DMF (2.5 equiv) in CHCl₃ at 0–5°C.

  • Reaction : Add indole derivative (1.0 equiv) to the Vilsmeier reagent, reflux for 5–8 hours.

  • Workup : Pour onto ice, adjust pH to 8–9 with Na₂CO₃, and recrystallize from ethanol.

Optimized Conditions :

ParameterValue
Temperature80–90°C
Molar Ratio (Indole:POCl₃:DMF)1:10–50:2.5
SolventCHCl₃ or DCM
Yield70–85%

Catalytic Vilsmeier-Haack Variant

A P(III)/P(V)=O catalytic cycle reduces POCl₃ usage:

  • Catalyst : 3-Methyl-1-phenyl-2-phospholene 1-oxide (15 mol%).

  • Deuterated Analogs : DMF-d₇ enables deuterium incorporation.

  • Yield : 75–90% with improved atom economy.

Integrated Synthetic Routes

Sequential Trifluoromethoxylation and Formylation

Step 1 : Introduce -OCF₃ via electrophilic substitution (Section 1.1).
Step 2 : Formylate using Vilsmeier-Haack (Section 2.1).
Overall Yield : 35–50%.

Indole Ring Construction with Pre-Installed -OCF₃

Fischer indole synthesis using 4-trifluoromethoxyphenylhydrazine and α-ketoaldehydes:

  • Condense hydrazine with ethyl pyruvate in HCl/EtOH.

  • Cyclize at 120°C for 6 hours.

  • Formylate via Vilsmeier-Haack.
    Yield : 55–65%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Electrophilic + VilsmeierHigh regioselectivityMulti-step, moderate yields35–60%
Rh-Catalyzed CouplingSingle-step, scalableRequires expensive catalysts60–68%
Fischer Indole RouteEarly -OCF₃ incorporationLimited substrate compatibility55–65%

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for POCl₃ reactions.

  • Purification : Recrystallization (ethanol/water) or silica gel chromatography.

  • Cost Drivers : POCl₃ ($0.5/g), AgOCF₃ ($12/g), Rh catalysts ($300/g).

Emerging Techniques

  • Photoredox Catalysis : Trifluoromethoxylation using CF₃O− under visible light.

  • Electrochemical Methods : Anodic oxidation for -OCF₃ installation .

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. For example, similar compounds have been shown to inhibit voltage-gated sodium channels and modulate neurotransmitter receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

6-Fluoro-1H-indole-3-carbaldehyde (CAS: N/A)
  • Molecular formula: C₉H₆FNO
  • Molecular weight : 179.15 g/mol
  • Key differences : Replaces -OCF₃ with a smaller -F group. Synthesized via Vilsmeier-Haack reaction using POCl₃/DMF .
6-Nitro-1H-indole-3-carbaldehyde (CAS: 10553-13-6)
  • Molecular formula : C₉H₆N₂O₃
  • Molecular weight : 190.16 g/mol
  • Key differences: Features a nitro (-NO₂) group at the 6-position.
  • Impact: The strongly electron-withdrawing -NO₂ group increases electrophilicity at the carbaldehyde position but introduces instability under reducing conditions. Hazard: Skin sensitization (Risk Statement R43) .
5,6-Dimethoxy-1H-indole-3-carbaldehyde (CAS: 142769-27-5)
  • Molecular formula: C₁₁H₁₁NO₃
  • Molecular weight : ~221.21 g/mol (estimated)
  • Key differences : Two methoxy (-OCH₃) groups at positions 5 and 6.
  • Impact : Electron-donating -OCH₃ groups decrease electrophilicity, altering reactivity in condensation reactions compared to the trifluoromethoxy analog .

Trifluoromethyl vs. Trifluoromethoxy Derivatives

6-(Trifluoromethyl)-1H-indole-3-carbaldehyde (CAS: 13544-09-7)
  • Molecular formula: C₁₀H₆F₃NO
  • Molecular weight : 213.16 g/mol
  • Key differences : -CF₃ replaces -OCF₃.
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole (CAS: 865173-48-4)
  • Molecular formula : C₁₆H₁₂F₃N
  • Molecular weight : 275.27 g/mol
  • Key differences : Lacks the carbaldehyde group; includes a phenyl and methyl group.
  • Impact : Demonstrates how substituent removal/modification shifts applications from aldehyde-mediated reactions to aromatic stacking in materials science .

Indazole Analogs

6-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde (CAS: N/A)
  • Molecular formula : C₉H₅F₃N₂O₂
  • Molecular weight : 230.14 g/mol
  • Key differences : Indazole core (two adjacent N atoms) vs. indole.
  • Impact : Increased hydrogen-bonding capacity and rigidity, which may enhance binding affinity in kinase inhibitors .
6-Trifluoromethyl-1H-indazole-3-carbaldehyde (CAS: 885271-90-9)
  • Molecular formula : C₉H₅F₃N₂O
  • Molecular weight : 214.15 g/mol
  • Key differences : -CF₃ substituent on an indazole scaffold.
  • Impact : Combines indazole’s metabolic stability with -CF₃’s lipophilicity, a common motif in anticancer agents .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde 467451-62-3 C₁₀H₆F₃NO₂ 229.16 -OCF₃ (6-position) Pharmaceutical intermediate
6-Fluoro-1H-indole-3-carbaldehyde N/A C₉H₆FNO 179.15 -F (6-position) High electrophilicity
6-Nitro-1H-indole-3-carbaldehyde 10553-13-6 C₉H₆N₂O₃ 190.16 -NO₂ (6-position) Skin sensitization risk
5,6-Dimethoxy-1H-indole-3-carbaldehyde 142769-27-5 C₁₁H₁₁NO₃ ~221.21 -OCH₃ (5,6-positions) Electron-donating, reduced reactivity
6-(Trifluoromethyl)-1H-indole-3-carbaldehyde 13544-09-7 C₁₀H₆F₃NO 213.16 -CF₃ (6-position) Enhanced lipophilicity
6-(Trifluoromethoxy)-1H-indazole-3-carbaldehyde N/A C₉H₅F₃N₂O₂ 230.14 Indazole core Kinase inhibitor scaffold

Key Findings and Implications

  • Substituent Effects: The -OCF₃ group in the target compound provides a balance of electron-withdrawing character and moderate lipophilicity, distinguishing it from -CF₃ (more lipophilic) and -NO₂ (more reactive but unstable) .
  • Core Structure : Indole derivatives are more electron-rich than indazoles, making them preferable for reactions requiring nucleophilic aldehydes .
  • Synthetic Utility : The trifluoromethoxy group’s stability under acidic/basic conditions makes it advantageous over nitro or methoxy groups in multi-step syntheses .

Biological Activity

6-(Trifluoromethoxy)-1H-indole-3-carbaldehyde is a notable indole derivative characterized by its trifluoromethoxy substituent and aldehyde functional group. This compound has garnered attention due to its unique chemical structure, which enhances its biological activity and reactivity compared to other indole derivatives. The molecular formula of this compound is C10H8F3NO, with a molecular weight of approximately 233.16 g/mol.

Biological Significance

Indoles are recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological activity of this compound is primarily attributed to the indole core, which facilitates interactions with various biological macromolecules such as proteins and nucleic acids.

Preliminary studies suggest that this compound may enhance the efficacy of certain drugs or provide novel pathways for drug design. Its interactions with biological targets are crucial for understanding its therapeutic potential .

In Vitro Studies

Recent investigations have assessed the cytotoxic activity of compounds related to indole structures against various cancer cell lines. For instance, a study evaluated novel heterocyclic compounds bearing indole rings against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) using the MTT assay. These studies indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against these cell lines .

Compound NameCell Line TestedIC50 Value (µM)
This compoundHepG2TBD
Similar Indole DerivativeHT-29TBD
Similar Indole DerivativeMCF-7TBD

Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature but are expected to be determined in ongoing research.

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies highlight how modifications in the indole structure influence biological activity. For example, the presence of the trifluoromethoxy group significantly alters the reactivity and selectivity of the compound compared to derivatives lacking this feature .

Synthetic Routes

Various synthetic methods have been explored for producing this compound, emphasizing its versatility in organic synthesis. These methods allow for modifications based on desired applications in pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

In a study focusing on novel indole derivatives, researchers synthesized several compounds and evaluated their anticancer properties against HepG2 cells. The results demonstrated that certain derivatives showed promising cytotoxic effects, suggesting that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .

Case Study 2: Drug Interaction Studies

Investigations into the binding affinities of this compound with target proteins revealed potential interactions that could enhance drug efficacy. Such studies are crucial for elucidating the compound's mechanisms of action and therapeutic applications .

Q & A

Basic: What are the recommended synthetic routes for 6-(trifluoromethoxy)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) introducing the trifluoromethoxy group at the 6-position of the indole ring and (2) forming the aldehyde group at the 3-position.

  • Trifluoromethoxy Introduction : Electrophilic substitution using trifluoromethylation agents (e.g., CF₃O− precursors) under anhydrous conditions in solvents like dichloromethane (DCM) or acetonitrile. Temperature control (−78°C to room temperature) minimizes side reactions .
  • Aldehyde Formation : Direct formylation via the Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a methyl group using MnO₂. Optimize by adjusting stoichiometry and reaction time to avoid over-oxidation .
    Key Parameters :
  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Monitor intermediates via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ ~10 ppm, trifluoromethoxy CF₃ signal at δ ~120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (229.16 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Use SHELXL for structure refinement. Challenges include resolving disorder in the trifluoromethoxy group; employ twin refinement and high-resolution data (≤1.0 Å) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell lines, incubation time).
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Structural Analogues : Compare with derivatives (e.g., 5-chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde) to isolate substituent effects .
  • Electronic Effects : Computational modeling (DFT) to assess how the trifluoromethoxy group modulates electron density and binding affinity .

Advanced: What strategies minimize by-product formation during derivative synthesis?

Methodological Answer:

  • Reaction Monitoring : Use TLC/HPLC to track progress and terminate reactions at optimal conversion .
  • Temperature Control : Lower temperatures (−20°C) reduce side reactions during nucleophilic additions to the aldehyde group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .

Basic: What biological targets or pathways are influenced by this compound?

Methodological Answer:

  • Enzyme Inhibition : Indole derivatives often target cytochrome P450 or kinases. Screen via fluorescence-based assays .
  • Antimicrobial Activity : Evaluate against Gram-positive/negative bacteria (MIC assays) with positive controls (e.g., ampicillin) .
  • Apoptosis Pathways : Use flow cytometry (Annexin V/PI staining) to assess pro-apoptotic effects in cancer cell lines .

Advanced: How does the trifluoromethoxy group affect electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The -OCF₃ group decreases electron density at the indole ring, enhancing electrophilic substitution at the 5-position.
  • Stability : Improves metabolic stability in vitro (e.g., microsomal assays) due to fluorine’s resistance to oxidation .
  • Reactivity : Facilitates Suzuki-Miyaura couplings at the 3-aldehyde position by stabilizing transition states via resonance .

Basic: What are the stability considerations and recommended storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent aldehyde oxidation.
  • Moisture Control : Use desiccants (silica gel) and anhydrous solvents (DCM, THF) during handling .
  • Long-Term Stability : Confirm via periodic NMR/HPLC over 6–12 months .

Advanced: What crystallographic challenges arise, and how are they addressed using SHELX?

Methodological Answer:

  • Disorder in -OCF₃ : Model using PART instructions in SHELXL and apply restraints (DFIX, SIMU) .
  • Twinning : Test for twinning (Hooft parameter) and use TWIN/BASF commands for refinement.
  • Data Quality : Collect high-resolution data (synchrotron sources) and apply absorption corrections (SADABS) .

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